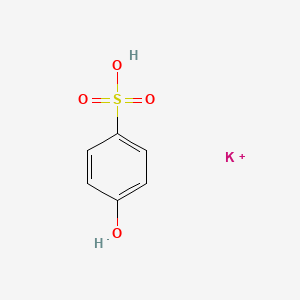

Potassium;4-hydroxybenzenesulfonic acid

Description

The exact mass of the compound Potassium;4-hydroxybenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium;4-hydroxybenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;4-hydroxybenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

30145-40-5 |

|---|---|

Molecular Formula |

C6H5KO4S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

potassium;4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

VMNZSPZHEZLXCQ-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.[K+] |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Potassium phenol-4-sulfonate pKa and acidity constants

An In-depth Technical Guide to the Acidity and pKa of Potassium Phenol-4-sulfonate

Potassium phenol-4-sulfonate, known systematically as potassium 4-hydroxybenzenesulfonate, is an organic salt of significant interest in chemical research and industrial applications. It is the potassium salt of 4-hydroxybenzenesulfonic acid, an aromatic compound featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to a benzene ring in the para position. The presence of these two functional groups imparts distinct and important acid-base properties to the molecule, making a thorough understanding of its dissociation constants (pKa values) crucial for its application.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the acidity constants of potassium phenol-4-sulfonate. We will delve into its fundamental acid-base chemistry, present authoritative pKa data, describe the experimental methodologies for their determination, and discuss the compound's applications, particularly those that leverage its well-defined acidic properties.

The Bifunctional Acid-Base Chemistry of 4-Hydroxybenzenesulfonic Acid

The core of this topic lies in the chemistry of the parent acid, 4-hydroxybenzenesulfonic acid. This molecule is diprotic, meaning it has two acidic protons that can dissociate in solution.

-

The Sulfonic Acid Proton (-SO₃H): The proton on the sulfonic acid group is highly acidic. Sulfonic acids are among the strongest organic acids, a property attributable to the high electronegativity of the oxygen atoms and the extensive resonance stabilization of the resulting sulfonate anion (-SO₃⁻).

-

The Phenolic Proton (-OH): The proton on the hydroxyl group is significantly less acidic, behaving as a weak acid. Its acidity is, however, greater than that of phenol itself due to the electron-withdrawing nature of the sulfonate group in the para position.

This results in a two-step dissociation process in an aqueous solution. The first proton from the sulfonic acid group dissociates completely, followed by the dissociation of the phenolic proton at a higher pH.

Caption: Dissociation equilibria of 4-hydroxybenzenesulfonic acid.

Acidity Constants: A Quantitative Perspective

The acidity of each proton is quantified by its acid dissociation constant (Ka) or, more conveniently, its logarithmic counterpart, pKa.

The First Dissociation Constant (pKa₁)

The sulfonic acid group is a strong acid, meaning its pKa₁ is very low and it is fully deprotonated in typical aqueous solutions. For context, the pKa of the parent benzenesulfonic acid has been determined to be approximately -6.65.[1] Therefore, when working with potassium phenol-4-sulfonate, it is valid to assume the sulfonic acid moiety is always present as the sulfonate anion (-SO₃⁻).

The Second Dissociation Constant (pKa₂)

The pKa of the phenolic hydroxyl group (pKa₂) is the most critical value for applications in biological and chemical systems, as it falls within the standard aqueous pH scale. This dissociation governs the equilibrium between the phenol form and the phenolate form.

A comprehensive study conducted by the National Institute of Standards and Technology (NIST) determined the thermodynamic second dissociation constant of p-phenolsulfonic acid with high precision using electromotive-force measurements.[2] The study established a formula for pK₂ as a function of absolute temperature (T, in Kelvin) from 0°C to 60°C:

pK₂ = 1961.2/T - 1.1436 + 0.012139T [2]

This equation underscores the temperature sensitivity of the dissociation constant, a critical consideration for precise experimental design.

The following table summarizes the pKa₂ value at the standard temperature of 25°C.

| Parameter | Value | Temperature (°C) | Method | Source |

| pKa₂ | 9.052 | 25 | Electromotive Force Measurements | NIST[2] |

| pKa | 9.11 | 25 | Not Specified | ChemicalBook[3][4] |

The remarkable agreement between these values from different sources establishes a high degree of confidence. The NIST value is considered authoritative due to the detailed description of the thermodynamic experimental setup.[2]

Experimental Determination of pKa

The accurate determination of pKa values is fundamental to physical chemistry. For phenolic compounds like potassium phenol-4-sulfonate, potentiometric and spectrophotometric methods are standard field-proven approaches.[5][6]

Causality in Method Selection: Potentiometry vs. Spectrophotometry

The choice between methods is driven by the compound's properties and the required precision.

-

Potentiometry: This is a universal method for any acid or base. It relies on monitoring the change in a solution's pH (or potential) as a titrant is added. Its strength lies in its direct measurement of proton activity. The high-precision NIST study utilized an advanced potentiometric technique with hydrogen-silver-chloride cells to establish thermodynamic constants.[2]

-

Spectrophotometry: This method is ideal for compounds, like phenols, that possess a chromophore whose light-absorbing properties change upon protonation or deprotonation. The transition from the protonated phenol to the deprotonated phenolate anion alters the electronic structure, causing a distinct shift in the UV-Vis absorption spectrum. This change provides a highly sensitive probe for determining the relative concentrations of the two species at various pH values.[6]

Protocol: Spectrophotometric pKa Determination

This protocol outlines a self-validating system for determining the pKa₂ of potassium phenol-4-sulfonate.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8.0 to 10.0 in 0.2 pH unit increments). Maintaining a constant ionic strength across all buffers is critical for accurate results.

-

Stock Solution Preparation: Prepare a concentrated stock solution of potassium phenol-4-sulfonate in deionized water.

-

Sample Preparation & Spectral Acquisition: For each buffer solution, add a small, precise volume of the stock solution to ensure the final concentration is identical in every sample (e.g., 10⁻⁴ M).[7] Record the full UV-Vis absorption spectrum (e.g., 220-350 nm) for each pH point.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.[7]

-

Caption: Workflow for spectrophotometric pKa determination.

Applications in Research and Drug Development

The well-characterized pKa₂ of potassium phenol-4-sulfonate makes it a valuable tool in various scientific fields.

-

pH Buffer Standards: Due to its stable and precisely known pKa₂ in the slightly alkaline range, p-phenolsulfonate buffer solutions are proposed as pH standards, particularly in the 8.6 to 9.0 range.[2] This is critical for calibrating pH meters and controlling acidity in sensitive biological and chemical processes where phosphate buffers may be unsuitable.[2]

-

Pharmaceutical Intermediate: As a bifunctional molecule, it serves as a versatile intermediate in organic synthesis and the pharmaceutical industry.[4]

-

Electroplating: Phenolsulfonic acid is a key additive in acid tin plating processes, where it acts as a carrier and stabilizer in the plating bath.[4]

Conclusion

Potassium phenol-4-sulfonate is characterized by two distinct acidity constants. The first, pKa₁, corresponds to a strong sulfonic acid group and is effectively less than zero. The second, pKa₂, arises from the weakly acidic phenolic hydroxyl group and has a well-established value of approximately 9.05 at 25°C. This pKa₂ value, its precise determination via potentiometric and spectrophotometric methods, and its stability make the compound an important pH standard, a useful synthetic intermediate, and a critical component in industrial applications like electroplating. For researchers and developers, a firm grasp of this pKa is essential for leveraging the compound's full potential in formulation, synthesis, and analytical science.

References

-

Hamer, W. J., Pinching, G. D., & Acree, S. F. (Year not available). THE SECOND DISSOCIATION CONSTANT OF p.PHENOL. SULFONIC ACID AND pH VALUES OF PHENOLSUL. NIST Technical Series Publications. [Link]

-

PubChem. (n.d.). Potassium 4-Hydroxy-3-methoxybenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Cerfontain, H., Lambrechts, H. J. A., & de Wit, P. (1983). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. ResearchGate. [Link]

-

Rojas-Hernández, A., et al. (2009). Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups. PubMed. [Link]

-

ChemBK. (2024). phenol-p-sulphonic acid. [Link]

-

Di Meo, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

-

PubChem. (n.d.). o-Phenolsulfonic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Potassium;hydride;4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

-

Gök, E., & Kılıç, E. (2010). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. ResearchGate. [Link]

-

PubChem. (n.d.). Potassium 4-carboxybenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Axios Research. (n.d.). Potassium 4-hydroxy-3-methoxybenzene-1-Sulfonate. [Link]

-

Ataman Kimya. (n.d.). PHENOL SULFONIC ACID % 65. [Link]

-

PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Potassium 4-dodecylbenzenesulfonate. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of Potassium 4-Hydroxybenzenesulfonate Powder

Introduction

Potassium 4-hydroxybenzenesulfonate is a key organic intermediate used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. As with any powdered substance intended for use in regulated industries, a thorough understanding of its thermal stability is paramount. This guide provides a comprehensive overview of the principles and practices for evaluating the thermal stability of potassium 4-hydroxybenzenesulfonate powder. Ensuring the thermal stability of pharmaceutical ingredients is crucial for preventing product degradation, which can lead to reduced efficacy and the formation of potentially harmful byproducts.[1][2] This document is intended for researchers, chemists, and quality control professionals involved in the development, manufacturing, and analysis of this compound.

The stability of pharmaceutical products is influenced by environmental factors such as temperature and humidity, as well as intrinsic properties of the active substance and excipients.[3] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing to ensure the quality, safety, and efficacy of drug substances and products.[4]

Theoretical Framework: Understanding Thermal Decomposition

The thermal stability of a chemical compound is intrinsically linked to its molecular structure. Potassium 4-hydroxybenzenesulfonate is an aromatic sulfonate salt. The molecule consists of a stable benzene ring, a phenolic hydroxyl group (-OH), and a sulfonate group (-SO3K). The thermal decomposition of such compounds is a complex process that can involve multiple, often competing, reaction pathways.

The primary points of thermal instability in the molecule are the C-S bond and the S-O bonds within the sulfonate group. Aromatic sulfonic acids and their salts are known to undergo desulfonation when heated, particularly in the presence of water or acid.[5] The general reaction for the desulfonation of benzenesulfonic acid is:

C₆H₅SO₃H + H₂O → C₆H₆ + H₂SO₄[5]

For potassium 4-hydroxybenzenesulfonate, a potential primary decomposition pathway involves the cleavage of the C-S bond to yield phenol and potassium bisulfate or related sulfur-containing species. The presence of the hydroxyl group can also influence the decomposition pathway, potentially leading to polymerization or the formation of other phenolic compounds. The pyrolysis of related sulfonic acid-substituted benzenes has been studied to produce sulfur-doped carbons, indicating complex decomposition and rearrangement reactions at high temperatures.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a comprehensive thermal stability assessment. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][9] It is a fundamental technique for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[6][7]

Hot Stage Microscopy (HSM)

HSM combines a microscope with a temperature-controlled stage to visually observe the physical changes in a sample as it is heated. This technique is invaluable for correlating thermal events observed in TGA and DSC with morphological changes, such as melting, color change, and charring.

Experimental Protocols

The following protocols are presented as a robust framework for the thermal analysis of potassium 4-hydroxybenzenesulfonate powder. It is crucial that all experiments are conducted with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of potassium 4-hydroxybenzenesulfonate powder into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air, to assess oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 1%, 5%, and 10% mass loss occurs.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of potassium 4-hydroxybenzenesulfonate powder into a clean aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference from ambient temperature to a temperature above the decomposition point (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate any endothermic or exothermic peaks to determine peak temperatures and enthalpy changes (ΔH).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of potassium 4-hydroxybenzenesulfonate powder.

Caption: Workflow for TGA and DSC analysis of potassium 4-hydroxybenzenesulfonate.

Expected Results and Interpretation

| Parameter | Expected Result | Interpretation |

| TGA Tonset | > 250°C | The compound is expected to be stable at typical processing and storage temperatures. Significant mass loss above this temperature indicates the onset of decomposition. |

| TGA Mass Loss | Multi-step | The decomposition may occur in multiple stages, potentially corresponding to the loss of water of hydration, followed by the cleavage of the sulfonate group and subsequent degradation of the aromatic ring. |

| DSC Events | Endotherm (melting) followed by Exotherm (decomposition) | An initial endothermic peak may indicate melting, although some salts decompose before melting. A subsequent exothermic peak is characteristic of an energetic decomposition process. |

Proposed Thermal Decomposition Pathway

Based on the principles of organic chemistry and studies on related compounds, a plausible thermal decomposition pathway for potassium 4-hydroxybenzenesulfonate is proposed. The initial step is likely the cleavage of the C-S bond.

Caption: Proposed thermal decomposition pathway for potassium 4-hydroxybenzenesulfonate.

Conclusion

The thermal stability of potassium 4-hydroxybenzenesulfonate powder is a critical parameter for ensuring its safe handling, storage, and use in pharmaceutical and chemical manufacturing. A systematic evaluation using TGA and DSC, supplemented by HSM, provides the necessary data to define its thermal limits. The experimental protocols and theoretical considerations outlined in this guide offer a comprehensive framework for researchers and professionals to conduct a thorough and scientifically sound assessment of this important compound. Adherence to established guidelines for stability testing is essential for regulatory compliance and product quality.[1][3][4]

References

- Vertex AI Search. (n.d.). Assessing Thermal Stability: The Challenge of Powders.

- INIS-IAEA. (n.d.). Pyrolysis of sulfonic acid substituted benzenes and investigation of CO2 capture capability of resulting carbons.

- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.

- Quora. (2018, January 19). How is benzene prepared from benzenesulfonic acid?

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Wikipedia. (n.d.). Benzenesulfonic acid.

- PMC. (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.

- University of Melbourne. (n.d.). TGA-DSC.

- TA Instruments. (2024, July 23). How to Accelerate Thermal Stability Testing for High-Concentration Drugs.

- ResearchGate. (n.d.). DSC and TGA curves of surfactants.

- Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.

- Ceramxpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA.

Sources

- 1. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 2. How to Accelerate Thermal Stability Testing for High-Concentration Drugs - TA Instruments [tainstruments.com]

- 3. www3.paho.org [www3.paho.org]

- 4. database.ich.org [database.ich.org]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. ceramxpert.com [ceramxpert.com]

- 9. mt.com [mt.com]

Methodological & Application

Application Note: Thermodynamic Control in the Regioselective Synthesis of Potassium 4-Hydroxybenzenesulfonate

Abstract

This application note details a robust, scalable protocol for the synthesis of Potassium 4-hydroxybenzenesulfonate (Potassium p-phenolsulfonate) via the direct sulfonation of phenol. Unlike simple salt formations, this process requires strict adherence to thermodynamic control to ensure regioselectivity for the para isomer over the kinetically favored ortho isomer. We provide a self-validating workflow that integrates reaction monitoring, precise thermal management, and downstream neutralization/crystallization to achieve high purity (>98%) suitable for pharmaceutical applications.

Introduction & Strategic Process Design

The sulfonation of phenol is a classic Electrophilic Aromatic Substitution (SEAr) that presents a critical challenge in regioselectivity: the competition between the ortho and para positions.

The Kinetic vs. Thermodynamic Dilemma

Success in synthesizing the 4-isomer (para) depends entirely on manipulating the reaction energy profile.

-

Kinetic Control (Low Temp, <40°C): The ortho position is more electron-rich due to the inductive effect of the hydroxyl group. Sulfonation occurs rapidly at the ortho position, yielding 2-hydroxybenzenesulfonic acid .

-

Thermodynamic Control (High Temp, >100°C): Sulfonation is reversible. At elevated temperatures, the sterically hindered ortho isomer desulfonates (reverts to phenol) and re-sulfonates at the less hindered, thermodynamically more stable para position.[1]

Core Directive: To synthesize Potassium 4-hydroxybenzenesulfonate, the reaction must be driven to thermodynamic equilibrium at temperatures exceeding 100°C. Failure to maintain this temperature will result in significant ortho impurity.

Reaction Pathway Diagram

The following diagram illustrates the reversible nature of the sulfonation and the pathway to the target molecule.

Caption: Mechanistic pathway showing the reversible conversion of the kinetic ortho-isomer to the thermodynamic para-isomer at elevated temperatures.

Materials & Safety Protocols

Reagents

| Reagent | Grade | Role | Hazard Note |

| Phenol | ACS Reagent, >99% | Substrate | Toxic/Corrosive. Rapidly absorbed through skin. Systemic poison. |

| Sulfuric Acid | Conc. (98%) | Sulfonating Agent | Corrosive. Causes severe burns. Reacts violently with water. |

| Potassium Hydroxide | Pellets/Flakes | Neutralizing Base | Corrosive. Exothermic upon dissolution. |

| Ethanol/Water | HPLC Grade | Recrystallization | Flammable. |

Critical Safety Engineering

-

Phenol Handling: All weighing and transfer must occur in a certified fume hood. Double-gloving (Nitrile over Laminate) is recommended. Have PEG-300 or a specific phenol decontamination kit immediately available.

-

Exotherm Control: The mixing of phenol and sulfuric acid is exothermic.[2] The neutralization step is highly exothermic. Active cooling is required during base addition.

Experimental Protocol

Phase 1: High-Temperature Sulfonation (Thermodynamic Drive)

-

Preparation: Setup a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe (internal).

-

Phenol Liquefaction: If phenol is solid, gently melt it (mp ~40-43°C) in a water bath. Transfer 47.0 g (0.50 mol) of molten phenol to the flask.

-

Acid Addition: While stirring, add 51.5 g (0.525 mol, 1.05 eq) of concentrated H₂SO₄ dropwise.

-

Observation: The mixture will darken slightly and heat up.

-

Control: Do not cool the reaction below 60°C during addition to prevent solidification, but control the rate to avoid uncontrolled boiling.

-

-

Thermodynamic Conversion: Heat the oil bath to bring the internal reaction temperature to 105–110°C .

-

Duration: Maintain this temperature for 4 to 6 hours .

-

Mechanism Check: This sustained heat drives the ortho -> para rearrangement.

-

-

Cooling: Allow the dark viscous syrup (crude 4-hydroxybenzenesulfonic acid) to cool to ~60°C. Do not cool to room temperature yet, as it may solidify into a hard mass.

Phase 2: Neutralization & Salt Formation[3]

-

Dilution: Carefully add 50 mL of ice-cold distilled water to the warm reaction mass. Stir until homogeneous.

-

Base Preparation: Prepare a solution of Potassium Hydroxide (KOH) (~30 g in 50 mL water) or a saturated Potassium Carbonate (K₂CO₃) solution.

-

Neutralization: Place the reaction flask in an ice bath. Add the potassium base solution dropwise with vigorous stirring.

-

Target: Adjust pH to 7.0 – 7.5 . Use a pH meter or narrow-range pH paper.

-

Note: A thick precipitate of the potassium salt may form during addition.

-

-

Clarification: If the solution is very dark, add activated charcoal (2 g), boil for 10 minutes, and filter hot through Celite.

Phase 3: Isolation & Purification[1]

-

Crystallization: Heat the neutralized solution until all solids dissolve (add minimal extra water if needed). Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect the white to off-white crystals via vacuum filtration.

-

Washing: Wash the filter cake with ice-cold 50% ethanol/water (2 x 20 mL) to remove residual inorganic sulfates and unreacted phenol.

-

Drying: Dry the product in a vacuum oven at 60°C for 6 hours.

Analytical Validation

To ensure the protocol generated the correct isomer, the following validation steps are required.

1H NMR Spectroscopy (D₂O)

The para substitution pattern is distinct. Look for the characteristic AA'BB' coupling system in the aromatic region.

-

Expected Signals: Two doublets (approx. 6.8 ppm and 7.6 ppm) with a coupling constant J ≈ 8-9 Hz.

-

Ortho-impurity check: Look for complex multiplets or signals around 6.9-7.5 ppm that do not fit the symmetric AA'BB' pattern.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient.

-

Detection: UV at 254 nm and 280 nm.

-

Criteria: Target peak area >98%. Identify phenol (early eluting) and ortho-isomer (distinct retention time, usually elutes slightly before para in reverse phase due to intramolecular H-bonding).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product contains >5% Ortho isomer | Reaction temperature too low or time too short. | Ensure internal temp reached >100°C. Extend heating time to 6h. |

| Low Yield / High Water Solubility | Product loss in mother liquor. | Potassium 4-hydroxybenzenesulfonate is moderately soluble. Concentrate the mother liquor further or use Ethanol to force precipitation. |

| Dark/Black Product | Oxidation of phenol/polymerization. | Ensure inert atmosphere (N₂) during high-temp heating. Use activated charcoal during workup. |

| Inorganic Salt Contamination | Excess H₂SO₄ neutralized to K₂SO₄. | Use minimal excess H₂SO₄ (1.05 eq).[3] Recrystallize from Ethanol/Water (K₂SO₄ is insoluble in ethanol). |

References

- Mechanism of Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience.

-

Thermodynamic Control: BenchChem. (2025).[3] Controlling ortho vs para sulfonation of phenol with temperature. Retrieved from .

-

Industrial Synthesis: ChemicalBook. (2025). 4-Hydroxybenzenesulfonic acid synthesis. Retrieved from .

-

Isomerization Data: Solubility and Isomer Distribution in Phenol Sulfonation. (2017). ResearchGate Discussions. Retrieved from .

-

Analytical Methods: Standardization of Phenolic Compounds. (2025). Dalton Transactions (RSC). Retrieved from .

Sources

Application Note: High-Purity Potassium 4-Hydroxybenzenesulfonate via Optimized Recrystallization

Abstract

This guide provides detailed, validated protocols for the purification of potassium 4-hydroxybenzenesulfonate (also known as potassium p-phenolsulfonate) using single-solvent and two-solvent recrystallization techniques. Rooted in the fundamental principles of solubility, this document outlines step-by-step methodologies designed to effectively remove common process-related impurities. It offers expert insights into solvent selection, control of crystallization parameters, and methods for purity verification, ensuring researchers and process chemists can achieve high-purity material suitable for demanding applications in pharmaceutical and chemical synthesis.

Introduction: The Rationale for Recrystallization

Potassium 4-hydroxybenzenesulfonate is a key intermediate and reagent whose purity is critical for the success of downstream applications. Crude forms of this salt can contain various impurities stemming from its synthesis, such as the ortho-isomer (potassium 2-hydroxybenzenesulfonate), unreacted starting materials like phenol, residual inorganic salts (e.g., potassium sulfate from neutralization), and color bodies.[1][2]

Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[3][4] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purified form, while the more soluble impurities remain in the mother liquor.[5][6][7]

Understanding the Compound: Physicochemical Properties

A successful recrystallization protocol is built upon a solid understanding of the target compound's properties. Potassium 4-hydroxybenzenesulfonate is an organic potassium salt, appearing as a white crystalline solid.[8] Its structure, featuring both a polar sulfonate group (-SO₃K) and a phenolic hydroxyl group (-OH), dictates its solubility profile.

-

Solubility: It is highly soluble in hot water and moderately soluble in cold water, making water an excellent primary solvent for recrystallization.[1][3] Its solubility in lower alcohols like ethanol is significantly less than in water, a property that can be exploited in mixed-solvent systems.[9][10]

-

Potential Impurities:

-

Isomeric Impurities: The most common impurity is the ortho-isomer, which often exhibits different solubility characteristics. The para-isomer (4-hydroxy) is typically less soluble in water than the ortho-isomer (2-hydroxy), facilitating their separation by fractional crystallization.[1]

-

Inorganic Salts: Salts like potassium sulfate or unreacted potassium hydroxide are often highly soluble in water even at low temperatures and are thus readily removed.

-

Colored Impurities: Degradation byproducts can impart color. These can often be removed using activated carbon.

-

Experimental Workflow Overview

The general process for recrystallization is a multi-step procedure requiring careful control over temperature and handling to maximize both purity and yield.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. snscourseware.org [snscourseware.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mt.com [mt.com]

- 5. Home Page [chem.ualberta.ca]

- 6. LabXchange [labxchange.org]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. seniorchem.com [seniorchem.com]

- 10. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Potassium p-Phenolsulfonate in Acid Tin Electroplating

Authored for Researchers, Scientists, and Development Professionals

Introduction

Acid tin electroplating is a cornerstone process in metal finishing, prized for its ability to produce bright, uniform, and corrosion-resistant tin coatings essential for applications ranging from electronics manufacturing to food packaging.[1] The performance and stability of an acid tin plating bath are critically dependent on its chemical composition, particularly the synergistic interplay of various organic additives.[2][3][4] Among these, potassium p-phenolsulfonate, derived from phenolsulfonic acid (PSA), serves as a foundational component in many commercial formulations, notably the Ferrostan™ process.[5][6][7]

This technical guide provides an in-depth exploration of potassium p-phenolsulfonate's function in tin electroplating. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides validated protocols for bath preparation and operation, and outlines essential quality control measures. The aim is to equip researchers and scientists with the expert knowledge required to effectively formulate, manage, and troubleshoot tin electroplating baths leveraging this critical additive.

Theoretical Background and Mechanism of Action

The efficacy of a tin electroplating bath hinges on its ability to facilitate the controlled reduction of stannous (Sn²⁺) ions into a dense, adherent metallic tin layer.[1] However, a significant challenge in acid tin baths is the inherent instability of the Sn²⁺ ion, which is susceptible to oxidation into the stannic (Sn⁴⁺) state by atmospheric oxygen. This oxidation is highly detrimental, leading to the formation of insoluble stannic hydroxide sludge, which depletes the bath of usable tin and can cause defects in the final deposit.

Potassium p-phenolsulfonate plays a multifaceted role in mitigating these issues and enhancing the overall plating process.

Core Functions of Potassium p-Phenolsulfonate:

-

Primary Electrolyte and Conductivity Agent: It provides the necessary conductivity for the plating solution, ensuring efficient current flow between the anode and cathode.[5]

-

Antioxidant and Stabilizer: This is its most critical function. The phenolsulfonate ion acts as a powerful antioxidant, effectively preventing the oxidation of Sn²⁺ to Sn⁴⁺.[5] This stabilization drastically reduces sludge formation, leading to a longer bath life, reduced tin consumption, and more consistent plating quality.[5][8]

-

Complexing Agent: It helps to maintain a consistent concentration of available tin ions in the solution, contributing to uniform deposition rates.[1]

-

Foundation for Deposit Quality: By ensuring a stable and clean electrolyte, it enables the formation of a uniform, defect-free coating with superior adhesion to the substrate.[1]

The diagram below illustrates the pivotal role of potassium p-phenolsulfonate in maintaining bath stability.

Caption: Mechanism of Sn²⁺ stabilization by potassium p-phenolsulfonate.

Tin Electroplating Bath Formulation

A stable and effective acid tin plating bath is a balanced formulation of several key components. While the exact concentrations can be adjusted for specific applications, the following table provides a typical and well-vetted starting point for a phenolsulfonic acid-based electrolyte.

| Component | Function | Typical Concentration Range | Notes |

| Stannous Tin (Sn²⁺) | Source of tin metal | 10 - 40 g/L | Provided by salts like stannous sulfate or stannous phenolsulfonate. |

| Free Phenolsulfonic Acid | Primary electrolyte, stabilizer | 14 - 20 g/L | Ensures conductivity and maintains an acidic environment.[7] |

| Potassium p-Phenolsulfonate | Co-stabilizer, antioxidant | 5 - 30 g/L | Supplements the free acid, enhancing the antioxidant capacity. |

| Grain Refiner/Brightener | Modifies crystal growth | 0.1 - 5 g/L | Examples include various aldehydes, ketones, or proprietary nonionic surfactants.[9][10] These are essential for achieving a bright, fine-grained deposit. |

| Wetting Agent (Surfactant) | Reduces surface tension | 1 - 10 mL/L | Prevents pitting and ensures uniform wetting of the substrate surface. |

Causality Note: The selection and concentration of grain refiners are critical. These organic molecules adsorb onto the cathode surface during plating, inhibiting crystal growth at preferred sites. This forces the nucleation of new grains, resulting in a finer, brighter, and less porous deposit.[10] The phenolsulfonate system provides the stable foundation upon which these brightening agents can effectively work.

Standard Operating Procedures (SOPs)

The following protocols provide a framework for laboratory-scale tin electroplating. Meticulous attention to detail during preparation and operation is paramount for achieving reproducible, high-quality results.

Protocol for Bath Preparation (1 Liter)

-

Safety First: Don personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phenolsulfonic acid is corrosive and an irritant.[5]

-

Initial Dissolution: To a 2-liter beaker, add approximately 500 mL of deionized (DI) water.

-

Acid Addition: Slowly and with constant stirring, add the required amount of free phenolsulfonic acid. Rationale: Adding acid to water minimizes the risk of splashing due to an exothermic reaction.

-

Salt Dissolution: Add the potassium p-phenolsulfonate and the stannous salt (e.g., stannous sulfate) to the beaker. Continue stirring until all solids are completely dissolved. The solution may require gentle heating (40-50°C) to facilitate dissolution.

-

Additive Introduction: Once the primary components are dissolved and the solution has cooled to near room temperature, add the pre-determined amounts of the grain refiner and wetting agent. Stir thoroughly.

-

Final Volume: Transfer the solution to a 1-liter volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsate to the flask. Bring the solution to the final volume with DI water and mix until homogeneous.

-

Analysis and Adjustment: Before use, analyze the bath for tin content and free acid concentration to ensure it meets the target specifications. Adjust if necessary.

Protocol for Electroplating a Substrate

-

Substrate Preparation (Critical Step):

-

Degreasing: Clean the substrate (e.g., copper or steel panel) with an alkaline electro-cleaner to remove all organic residues and oils.

-

Rinsing: Thoroughly rinse the substrate with DI water.

-

Acid Pickling: Immerse the substrate in a dilute acid bath (e.g., 10% sulfuric acid) to remove any surface oxides.

-

Final Rinse: Rinse again with DI water. The substrate is now active and should be plated immediately. Rationale: A chemically clean and active surface is essential for strong metallic bonding. Any remaining contaminants will lead to poor adhesion and deposit defects.

-

-

Plating Operation:

-

Heat the plating bath to the desired operating temperature (see table below).

-

Place pure tin anodes in the plating cell.

-

Mount the prepared substrate onto the cathode rack.

-

Immerse the substrate into the bath and immediately apply the calculated DC current.

-

Plate for the duration required to achieve the target thickness. Mild agitation is recommended for uniform deposition.

-

-

Post-Plating:

-

Turn off the rectifier and remove the plated substrate.

-

Rinse thoroughly with DI water.

-

Dry the part using clean, compressed air.

-

The workflow from preparation to analysis is summarized in the following diagram.

Caption: General experimental workflow for tin electroplating.

Operating Parameters

Maintaining optimal operating conditions is crucial for consistent plating quality.

| Parameter | Recommended Range | Rationale and Impact on Deposit |

| Temperature | 40 - 60 °C | Higher temperatures increase plating efficiency and conductivity but can accelerate additive breakdown.[1] |

| Cathode Current Density | 1 - 5 A/dm² (10 - 50 ASF) | Directly controls the plating rate. Operating outside the optimal range can lead to burnt (powdery) deposits at high densities or poor coverage at low densities. |

| pH | < 2.0 | A low pH is necessary to keep the stannous salts soluble and the bath stable.[1][11] |

| Agitation | Mild (Cathode rod or solution) | Replenishes tin ions at the cathode surface, preventing localized depletion and allowing for higher current densities. |

Quality Control and Bath Maintenance

An electroplating bath is a dynamic system whose composition changes over time due to drag-out, electrolysis, and chemical decomposition.[12] Routine analysis is not optional; it is a requirement for process control.

Analytical Schedule and Techniques:

-

Daily: Check pH and specific gravity.

-

Weekly:

-

As Needed:

-

Organic Additives: The concentration of organic components like grain refiners can be monitored using High-Performance Liquid Chromatography (HPLC).[15] This provides precise quantification, allowing for accurate adjustments to maintain deposit characteristics.[15]

-

Contaminants: Metallic impurities (e.g., copper, iron) should be monitored by ICP-OES or Atomic Absorption Spectroscopy (AAS), as they can negatively impact deposit appearance and performance.[14]

-

Troubleshooting Common Defects:

| Defect | Potential Cause Related to Bath Chemistry | Corrective Action |

| Dull/Matte Deposit | Low concentration of grain refiner/brightener. | Analyze and replenish organic additives. |

| Rough or Powdery Deposit | Low tin content; Current density too high; Organic contamination. | Analyze and adjust tin concentration; Reduce current density; Carbon treat the bath. |

| Pitting | Insufficient wetting agent; Particulate matter in the bath. | Add wetting agent; Filter the solution. |

| Poor Adhesion | Improper or insufficient substrate preparation. | Review and optimize the pre-cleaning and pickling steps. |

Safety and Handling

Phenolsulfonic acid and its salts are strong acids and require careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area. Wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5]

-

Disposal: Dispose of spent solutions and waste in accordance with local, state, and federal regulations.

Conclusion

Potassium p-phenolsulfonate is a highly effective and foundational additive in acid tin electroplating baths. Its primary role as an antioxidant and stabilizer for stannous ions is indispensable for preventing sludge formation, ensuring bath longevity, and achieving high-quality, uniform tin deposits.[1][5] By understanding the chemical mechanisms, adhering to validated protocols for bath formulation and operation, and implementing a rigorous analytical maintenance schedule, researchers and scientists can harness the full potential of this chemistry to produce consistent and reliable tin coatings for a wide array of advanced applications.

References

- Vertex AI Search. (2024).

- Arichem. PHENOL SULFONIC ACID, 65%.

- GTZ (India) Private Limited.

- ResearchGate. (2025). Effect of additives on electrodeposition of tin and its structural and corrosion behaviour.

- University of South Florida Scholar Commons.

- Google Patents. (1999).

- Quaker Houghton. (2023).

- European Patent Office.

- Google Patents. (2009).

- AGH University of Krakow Journals.

- Google Patents. (2005).

- ePrints Soton. (2015). A review of developments in the electrodeposition of tin.

- Thermo Fisher Scientific.

- Google Patents. (1951).

- Pavco. (2025).

- Metal Finishing. CONTROL, ANALYSIS, AND TESTING.

- Analytik Jena.

Sources

- 1. Acid Tin Plating: Enhancing Metal Substrates with Bright, Uniform Coatings – Taihua Chemical [en.taihuachem.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.usf.edu [eng.usf.edu]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. gtzworld.com [gtzworld.com]

- 6. US7517443B2 - Tin plating electrolyte composition and method for electroplating surfaces with tin - Google Patents [patents.google.com]

- 7. WO2005090646A1 - Tin plating electrolyte composition and method for electroplating surfaces with tin - Google Patents [patents.google.com]

- 8. home.quakerhoughton.com [home.quakerhoughton.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. journals.agh.edu.pl [journals.agh.edu.pl]

- 11. US2552920A - Electrolytic tin plating bath - Google Patents [patents.google.com]

- 12. clarksonlab.com [clarksonlab.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. analytik-jena.com [analytik-jena.com]

- 15. Analyzing Plating Bath Components with High-Performance… | PAVCO [pavco.com]

Application Note: UV-Vis Absorption Spectrum of Potassium 4-Hydroxybenzenesulfonate

[1]

Abstract & Core Directive

Potassium 4-hydroxybenzenesulfonate (also known as Potassium p-phenolsulfonate) is a critical intermediate in pharmaceutical synthesis (e.g., expectorants), electroplating additives, and analytical buffering systems.[1] Its ultraviolet (UV) absorption profile is highly sensitive to pH due to the phenolic hydroxyl group.

This guide provides a self-validating protocol for the characterization of Potassium 4-hydroxybenzenesulfonate. Unlike generic procedures, this protocol mandates a pH-dependent spectral scan to distinguish the protonated phenol form from the ionized phenolate species, ensuring specific identification and accurate quantification.[1]

Chemical & Physical Properties[1][2][3][4]

| Property | Detail |

| Chemical Name | Potassium 4-hydroxybenzenesulfonate |

| Synonyms | Potassium p-phenolsulfonate; Sulfocarbolic acid potassium salt |

| CAS Number | 30145-44-3 (General), 98-67-9 (Parent Acid) |

| Molecular Formula | C₆H₅KO₄S |

| Molecular Weight | 212.26 g/mol (Anhydrous) |

| Solubility | Highly soluble in water; sparingly soluble in ethanol.[1][2][3] |

| Chromophores | Benzene ring (primary), Auxochromes: -OH (hydroxyl), -SO₃K (sulfonate) |

| pKa (Phenolic) | ~8.7 - 9.0 (Phenolic hydrogen) |

Instrumentation & Materials

Required Equipment

-

UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1900, Agilent Cary 60) with 1 nm spectral bandwidth.[1]

-

Cuvettes: Matched Quartz cells (10 mm path length), transparent down to 190 nm.[1]

-

Analytical Balance: Precision to ±0.01 mg.

Reagents & Solvents

Experimental Protocol: Spectral Characterization

Workflow Overview

The following diagram illustrates the critical path for sample preparation and validation.

Figure 1: Analytical workflow for pH-dependent spectral characterization.

Step-by-Step Methodology

Step 1: Stock Solution Preparation[4][5]

-

Weigh 21.2 mg of Potassium 4-hydroxybenzenesulfonate.

-

Dissolve in 100 mL of HPLC-grade water to create a 1.0 mM (1000 µM) stock solution.

-

Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Working Solutions (pH Control)

Prepare three separate 10 mL aliquots in volumetric flasks:

-

Neutral (Water): Dilute 0.5 mL Stock into 9.5 mL Water. (Conc: 50 µM)[1]

-

Acidic (pH < 2): Dilute 0.5 mL Stock into 9.5 mL 0.1 M HCl . (Conc: 50 µM)[1]

-

Alkaline (pH > 10): Dilute 0.5 mL Stock into 9.5 mL 0.1 M NaOH . (Conc: 50 µM)[1]

Step 3: Spectral Scanning

Results & Discussion

Expected Spectral Features

The UV spectrum of potassium 4-hydroxybenzenesulfonate is characterized by two primary aromatic bands (benzenoid transitions). The positions of these bands are heavily influenced by the ionization state of the phenolic -OH group.

| Feature | Acidic/Neutral (Protonated) | Alkaline (Deprotonated Phenolate) | Mechanistic Insight |

| Primary Band (E-Band) | ~220 - 230 nm | ~250 - 255 nm | Bathochromic shift due to n→π* interaction of phenolate oxygen.[1] |

| Secondary Band (B-Band) | 270 - 280 nm | 290 - 300 nm | The "Fingerprint" region.[1] Loss of fine structure and red shift in base. |

| Isosbestic Point | N/A | ~285 nm (approx) | Intersection point indicating equilibrium between phenol and phenolate forms. |

Critical Observation: According to seminal work by Sager et al. (NIST), the salt in water exhibits a dominant band peaking at 254 nm and a weaker band at 280-285 nm .[1] However, in 0.1 M NaOH, the formation of the phenolate ion causes a significant bathochromic (red) shift and hyperchromic (intensity) effect , moving the secondary peak toward 295-300 nm .[1]

Molar Extinction Coefficient ( ) Calculation

Calculate

Where:

Typical

Structural Mechanism of pH Shift

The following diagram details the electronic transition responsible for the spectral shift.

Figure 2: Ionization mechanism causing the bathochromic shift in alkaline media.[1]

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Peak at 254 nm is obscured | Solvent Cutoff | Ensure HPLC-grade water is used; avoid acetone or low-grade methanol. |

| No shift in NaOH | Degradation or pH < 10 | Verify NaOH concentration. Phenols require pH > pKa + 1 (approx pH 10) for >99% ionization. |

| Absorbance > 2.0 | Concentration too high | Dilute sample to 20-50 µM range to stay within the linear dynamic range of the detector. |

References

-

Sager, E. E., Schooley, M. R., & Acree, S. F. (1943).[1][9] The assay of potassium p-phenolsulfonate, its pH range, and its ultraviolet absorption spectrum. Journal of Research of the National Bureau of Standards, 31(4), 197.

-

National Institute of Standards and Technology (NIST) . Benzenesulfonic acid, 4-hydroxy- Mass and UV Spectral Data. NIST Chemistry WebBook, SRD 69. [1]

-

PubChem . Potassium 4-hydroxybenzenesulfonate Compound Summary. National Library of Medicine. [1]

-

BenchChem . 4-Hydroxybenzenesulfonic acid: Technical Guide and Spectral Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Phenolsulfonic Acid [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Liquid Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spectrophotometric Estimation of Raltegravir Potassium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]

Potassium 4-hydroxybenzenesulfonate formulation in antimicrobial astringents

Application Note: Formulation & Characterization of Potassium 4-Hydroxybenzenesulfonate Antimicrobial Astringents

Part 1: Executive Summary

This guide details the formulation, characterization, and mechanism of action of Potassium 4-hydroxybenzenesulfonate (CAS: 30145-40-5 / 12167-15-6), a specialized sulfonate salt of phenol. Unlike pure phenol, which is highly caustic and practically insoluble in water, this salt variant offers high aqueous solubility while retaining mild antimicrobial and potent astringent properties.

It is primarily utilized in veterinary otic preparations (treating otitis externa) and cosmetic astringents (toners, antiperspirants). This protocol provides a self-validating system for researchers to develop stable, efficacious topical solutions, moving from raw material synthesis to validated HPLC analysis.

Part 2: Scientific Background & Mechanism[1][2]

Chemical Identity & Dual-Action Mechanism

Potassium 4-hydroxybenzenesulfonate acts through two distinct chemical moieties:

-

Sulfonate Group (

): Provides high hydrophilicity, allowing the molecule to dissolve readily in aqueous vehicles (unlike the parent phenol). It renders the molecule anionic. -

Phenolic Hydroxyl Group (

): Responsible for the biological activity. It interacts with bacterial cell walls and tissue proteins.

Mechanism of Action (MOA):

-

Astringency: The phenolic group cross-links surface proteins (keratin/collagen) on the skin or mucous membranes. This "tanning" effect reduces permeability, hardens the surface, and decreases exudate secretion (drying effect).

-

Antimicrobial Activity: At acidic pH, the molecule disrupts the bacterial cell membrane potential and denatures essential enzymatic proteins, leading to cell lysis.

Visualizing the Mechanism

Figure 1: Dual-action mechanism showing protein precipitation (astringency) and membrane disruption (antimicrobial).

Part 3: Formulation Protocol

Model Formulation: Antimicrobial Otic Solution (Research Grade)

This formulation is designed for a target concentration of 2.0% w/v , typical for astringent applications. The vehicle utilizes Propylene Glycol (PG) to enhance viscosity and solvent power, ensuring the active remains in solution even at lower temperatures.

| Component | Function | Concentration (% w/v) | Quantity (for 100 mL) |

| Potassium 4-hydroxybenzenesulfonate | Active Ingredient | 2.00 % | 2.00 g |

| Propylene Glycol (USP) | Co-solvent / Humectant | 20.00 % | 20.00 mL |

| Glycerin (USP) | Viscosity Agent | 5.00 % | 5.00 mL |

| Citric Acid (Anhydrous) | pH Adjuster (Buffer) | 0.10 % | 0.10 g |

| Sodium Citrate | pH Adjuster (Buffer) | 0.15 % | 0.15 g |

| Purified Water (Type I) | Solvent | q.s. to 100% | Up to 100 mL |

Manufacturing Workflow

Critical Control Point: The pH must be maintained between 4.5 and 6.0 . If the pH is too high (>7.0), the phenol moiety may oxidize (turning the solution pink/brown). If too low (<3.0), skin irritation may occur.

Figure 2: Step-by-step compounding protocol with critical pH control point.

Part 4: Analytical Characterization (HPLC)

To validate the concentration and stability of the formulation, use the following High-Performance Liquid Chromatography (HPLC) method. This method is adapted from standard protocols for benzenesulfonates.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Methanol : Phosphate Buffer (50mM, pH 3.0) [20:80 v/v].

-

Note: The acidic buffer suppresses the ionization of the sulfonate slightly to improve peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array at 280 nm (Characteristic phenol absorption).

-

Injection Volume: 20 µL.

-

Run Time: ~10 minutes (Retention time typically ~4-6 min).

Sample Preparation

-

Standard Stock: Dissolve 20 mg of Potassium 4-hydroxybenzenesulfonate reference standard in 100 mL Mobile Phase.

-

Sample Prep: Dilute the Otic Solution (2% w/v) 1:100 with Mobile Phase to reach within the linear range of the detector.

Part 5: Efficacy & Stability Testing

Astringency Assay (Protein Precipitation)

Astringency is difficult to quantify in vivo. A surrogate in vitro method measures the precipitation of Bovine Serum Albumin (BSA).

-

Reagent: Prepare a 1 mg/mL BSA solution in saline.

-

Procedure: Mix 1 mL of BSA solution with 1 mL of Test Formulation. Incubate at 37°C for 15 mins.

-

Measurement: Centrifuge at 10,000 rpm. Measure the protein concentration of the supernatant (using Bradford assay).

-

Calculation: % Astringency =

.-

Target: >50% precipitation indicates strong astringency.

-

Stability Protocol (ICH Guidelines)

Store samples in amber glass (to prevent photo-oxidation of the phenol group).

-

Long Term: 25°C ± 2°C / 60% RH (12 months).

-

Accelerated: 40°C ± 2°C / 75% RH (6 months).

-

Pass Criteria:

-

pH shift < 0.5 units.[1]

-

HPLC Assay: 95-105% of label claim.

-

Appearance: No color change (Yellowing indicates oxidation).

-

Part 6: References

-

Sigma-Aldrich. (2024).[2] 4-Hydroxybenzenesulfonic acid, potassium salt - Product Specification. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Potassium 4-hydroxybenzenesulfonate Compound Summary. Retrieved from

-

U.S. Food & Drug Administration (FDA). (2010). OTC Ingredient List: Skin Protectant and Astringent Drug Products. Retrieved from [3][4]

-

ChemicalBook. (2024). 4-Hydroxybenzenesulfonic acid Properties and Safety. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Potassium 4-hydroxybenzenesulfonate. Retrieved from

Sources

Topic: A Robust Method for the Analysis of 4-Hydroxybenzenesulfonic Acid and its Salts on C18 Columns Using Ion-Pair Reversed-Phase HPLC

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the analysis of 4-hydroxybenzenesulfonic acid (4-HBSA) and its corresponding salts using reversed-phase high-performance liquid chromatography (RP-HPLC) with a standard C18 column. Due to its high polarity, 4-HBSA exhibits poor retention on conventional C18 stationary phases. This guide details an ion-pair chromatography (IPC) approach that effectively neutralizes the charge of the analyte, significantly enhancing its retention and enabling reliable quantification. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss expected results and method validation, offering a comprehensive resource for researchers in pharmaceutical and chemical analysis.

Introduction: The Analytical Challenge

4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) is an important intermediate in the synthesis of pharmaceuticals, dyes, and synthetic tanning agents.[1] Accurate quantification of 4-HBSA in various matrices is critical for quality control, stability studies, and process monitoring.

The primary analytical challenge stems from the molecule's structure: it possesses both a hydrophobic benzene ring and two highly polar functional groups—a strongly acidic sulfonic acid group (-SO₃H) and a weakly acidic phenolic hydroxyl group (-OH). In typical reversed-phase mobile phases (pH 2-8), the sulfonic acid group is permanently deprotonated, existing as a highly polar sulfonate anion (-SO₃⁻). This high polarity leads to minimal interaction with the non-polar C18 stationary phase, resulting in poor retention, often at or near the column's void volume, making accurate quantification impossible.[2]

This guide addresses this challenge by employing Ion-Pair Chromatography (IPC) , a powerful technique to retain highly polar, ionic compounds on standard reversed-phase columns.[3][4]

Scientific Principles: Causality Behind the Method

Analyte Physicochemical Properties

Understanding the analyte is the cornerstone of method development.

-

Structure: 4-HBSA has a benzene ring substituted with a hydroxyl group and a sulfonic acid group.

-

Acidity (pKa): The sulfonic acid group is strongly acidic (pKa < 1), meaning it is always ionized in aqueous solutions. The phenolic hydroxyl group is weakly acidic, with a pKa of approximately 9.11.[1][5][6]

-

Polarity: The presence of the sulfonate anion makes the molecule extremely water-soluble and thus poorly retained in RP-HPLC.[7]

The Mechanism of Ion-Pair Reversed-Phase Chromatography

Standard reversed-phase chromatography separates molecules based on their hydrophobicity.[8][9] Non-polar analytes interact more strongly with the non-polar C18 stationary phase and are retained longer. Highly polar analytes, like the 4-HBSA anion, have a strong preference for the polar mobile phase and elute quickly.

Ion-pair chromatography overcomes this by introducing an ion-pairing reagent into the mobile phase.[10][11] For an anionic analyte like 4-HBSA, a cationic reagent with a hydrophobic alkyl chain, such as a tetraalkylammonium salt (e.g., tetrabutylammonium hydroxide or phosphate), is used.

The mechanism proceeds as follows:

-

Formation of a Neutral Ion-Pair: The cationic head of the reagent forms an electrostatic bond with the anionic 4-HBSA in the mobile phase.

-

Increased Hydrophobicity: This pairing masks the charge of the analyte, and the hydrophobic alkyl chain of the reagent imparts significant non-polar character to the newly formed ion-pair complex.

-

Retention: This neutral, more hydrophobic complex now behaves like a non-polar molecule, allowing it to interact with and be retained by the C18 stationary phase.

The retention time can be finely tuned by adjusting the concentration of the ion-pair reagent or the organic content of the mobile phase.

Caption: Mechanism of Ion-Pair Chromatography for 4-HBSA Retention.

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis of 4-HBSA. Optimization may be required depending on the sample matrix and specific instrumentation.

Instrumentation and Materials

-

HPLC System: Any standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high pH stability is recommended for long-term use.[12]

-

Reagents:

-

4-Hydroxybenzenesulfonic acid reference standard

-

Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium hydroxide (TBAOH) (Ion-Pair Reagent)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Preparation of Solutions

Mobile Phase A (Aqueous Phase with Ion-Pair Reagent):

-

Weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water to create a 10 mM phosphate buffer.

-

Add 1.70 g of TBAHS to the buffer solution to achieve a 5 mM concentration.

-

Adjust the pH of the solution to 3.0 using diluted phosphoric acid. The use of a buffer is critical to maintain a stable pH and ensure reproducible retention times.[13]

-

Filter the solution through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly.

Mobile Phase B (Organic Phase):

-

100% Acetonitrile, HPLC Grade.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the 4-HBSA reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with the Mobile Phase A solution. This ensures the analyte is in the same ionic environment as the mobile phase, which improves peak shape.

Working Standard Solutions:

-

Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with Mobile Phase A.

HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard, widely available column. |

| Mobile Phase A | 10 mM KH₂PO₄, 5 mM TBAHS, pH 3.0 in Water | The ion-pair reagent (TBAHS) and buffer (phosphate) at a controlled low pH ensure analyte retention and reproducibility.[13] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[8] |

| Elution Mode | Isocratic: 85% A / 15% B | A simple isocratic hold is often sufficient. Adjust the %B to achieve the desired retention time (increase %B to decrease RT). |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability.[14] |

| Injection Volume | 10 µL | Adjust as needed based on analyte concentration and detector sensitivity. |

| Detector | UV at 230 nm | 4-HBSA has a strong UV absorbance at this wavelength.[14] |

| Run Time | 10 minutes | Should be sufficient to elute the analyte and any early-eluting impurities. |

Experimental Workflow & System Validation

A structured workflow is essential for generating reliable and reproducible data.

Caption: Standardized HPLC Experimental and Analytical Workflow.

System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is a self-validating step to ensure trustworthiness. Inject a mid-level standard (e.g., 50 µg/mL) five or six times and evaluate the following parameters.

| SST Parameter | Acceptance Criteria | Purpose |

| Retention Time (RT) | RSD ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |

| Peak Area | RSD ≤ 2.0% | Ensures injection precision and detector stability. |

| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry; values outside this range may indicate issues. |

| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |

Expected Results

Under the conditions described, 4-HBSA is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-7 minutes . The exact retention time will depend on the specific C18 column, system dead volume, and precise mobile phase composition.

Troubleshooting:

-

Low Retention (RT < 3 min): Increase the concentration of the ion-pair reagent (e.g., to 10 mM) or decrease the percentage of acetonitrile.

-

High Retention (RT > 10 min): Decrease the concentration of the ion-pair reagent or increase the percentage of acetonitrile.

-

Peak Tailing (Tf > 1.5): Ensure the mobile phase pH is stable and correctly adjusted. Check for column contamination or degradation. Operating at a pH at least 2 units away from the analyte's pKa generally improves peak shape.[15][16]

Conclusion

The inherent challenge of retaining the highly polar 4-hydroxybenzenesulfonic acid on a C18 column can be reliably overcome using an ion-pair reversed-phase HPLC method. By adding a cationic reagent like tetrabutylammonium hydrogen sulfate to a buffered mobile phase, a neutral, hydrophobic ion-pair is formed, which is well-retained and produces excellent chromatography. The detailed protocol and underlying principles discussed in this application note provide scientists with a robust and scientifically sound method for the accurate quantification of 4-HBSA, ensuring data integrity in research, development, and quality control settings.

References

-

Baranowska, I., & Barchańska, A. (1981). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Journal of Chromatographic Science, 19(6), 284-288. [Link]

-

AmoyChem. (n.d.). 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Analytice. (n.d.). 4-Hydroxybenzenesulfonic acid - analysis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

-

Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

-

Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

-

Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

-

YMC. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

-

Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

-

ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration? [Forum post]. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]

Sources

- 1. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 2. helixchrom.com [helixchrom.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 5. 4-Hydroxybenzenesulfonic acid CAS#: 98-67-9 [m.chemicalbook.com]

- 6. 4-Hydroxybenzenesulfonic acid [amoychem.com]

- 7. CAS 98-67-9: 4-Hydroxybenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. chromtech.com [chromtech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]

- 15. moravek.com [moravek.com]

- 16. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Potassium p-Phenolsulfonate Purification

Welcome to the technical support center for the purification of potassium p-phenolsulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ortho-isomer impurities in their material. The following information is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I've synthesized potassium p-phenolsulfonate, but my analysis shows a significant ortho-isomer impurity. Why did this happen?

A: The presence of the ortho-isomer is a direct consequence of the synthesis reaction itself: the electrophilic sulfonation of phenol. This reaction yields a mixture of ortho- and para-phenolsulfonic acid.[1] The ratio of these isomers is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[2][3]

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., 25-30°C), the reaction is under kinetic control, and the ortho-isomer is the major product because it forms faster.[2][4] This is due to the lower activation energy for the attack on the position adjacent (ortho) to the hydroxyl group.[5]

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 100°C), the sulfonation reaction becomes reversible.[5] This allows the initially formed isomers to equilibrate, leading to the predominance of the more thermodynamically stable para-isomer.[3]

Therefore, if your synthesis was performed at a lower temperature, a higher proportion of the ortho-isomer is expected. To minimize the impurity from the start, the synthesis should be conducted under thermodynamic control (higher temperatures).[6]

Caption: Kinetic vs. Thermodynamic control in phenol sulfonation.

Q2: What is the core principle behind separating the ortho- and para-isomers of potassium phenolsulfonate?

A: The primary method for separating these isomers is fractional crystallization , which leverages the difference in their solubility.[1] The para-isomer, potassium p-phenolsulfonate, is significantly less soluble in water compared to the ortho-isomer.[1]

When a hot, concentrated aqueous solution containing both isomers is allowed to cool slowly, it becomes supersaturated. The less soluble compound (the desired para-isomer) will reach its saturation point first and begin to crystallize, leaving the more soluble ortho-isomer behind in the mother liquor.[3][7] This physical difference in solubility is the key to achieving a successful separation.

Q3: Is it better to perform the crystallization on the free phenolsulfonic acids or their potassium salts?

A: It is generally advantageous to perform the fractional crystallization on the potassium salts. There are several reasons for this:

-

Handling and Stability: Phenolsulfonic acids are strong acids and can be corrosive. The potassium salts are typically stable, non-corrosive crystalline solids that are easier and safer to handle.[8]

-

Crystallization Properties: Salts often form well-defined, stable crystal lattices, which can lead to a more efficient and effective purification process compared to their free acid counterparts.[9]

-

pH Control: Working with the neutralized salt form avoids the complications of handling a highly acidic solution, which could potentially cause side reactions like hydrolysis under certain conditions.

The crude mixture of phenolsulfonic acids is typically neutralized with a potassium base (e.g., potassium hydroxide or potassium carbonate) to form the salts before proceeding with the crystallization.

Troubleshooting Guide: Fractional Crystallization

Problem: My yield of purified potassium p-phenolsulfonate is very low after crystallization.

This is a common issue that can often be traced back to the crystallization conditions.

| Possible Cause | Scientific Explanation | Recommended Solution |